

Nemtabrutinib pharmacokinetics and pharmacodynamics

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Compound Focus: Nemtabrutinib

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Nemtabrutinib at a Glance

The table below summarizes the core characteristics of **Nemtabrutinib** based on current research and clinical data.

Parameter	Details
Originator/Developer	Originated by ArQule; developed by Merck & Co. [1]
Drug Class	Antineoplastic; Small molecule [1]
Mechanism of Action	Reversible, non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor [2] [3]
Primary Molecular Targets	BTK (wild-type & C481-mutant), other TEC family kinases, Src kinases, Trk kinases, MEK1 [2] [4]
Binding Site	ATP-binding site of BTK (independent of Cys481) [3]
BTK IC ₅₀	0.85 nM [3]
Half-life	20 - 30 hours [3]
Metabolism	Primarily via CYP3A4 [2] [3]

Parameter	Details
Excretion	Predominantly fecal [3]
Highest Development Phase	Phase III for Chronic Lymphocytic Leukemia (CLL) [1]

Pharmacokinetics (PK) and Pharmacodynamics (PD)

This section details the absorption, distribution, metabolism, and excretion (ADME) of **Nemtabrutinib**, along with its dynamic effects on the body.

- **Absorption and Distribution:** **Nemtabrutinib** is **orally bioavailable** and administered as a tablet [2] [5]. It exhibits **high plasma protein binding**, primarily to serum albumin, which influences its distribution and bioavailability [2].
- **Metabolism and Elimination:** The drug is predominantly metabolized in the liver by the **CYP3A4** enzyme [2] [3]. Elimination occurs mainly via hepatic metabolism and biliary excretion, with a majority of the drug and its metabolites excreted in the feces [3].
- **Key Pharmacodynamic Properties:** As a **reversible BTK inhibitor**, **Nemtabrutinib**'s binding does not depend on the Cys481 residue. This allows it to effectively inhibit both wild-type BTK and the C481S mutant form, a common resistance mechanism to earlier covalent BTK inhibitors like Ibrutinib [2] [3]. Beyond BTK, it demonstrates a broader kinase inhibition profile, targeting other kinases such as those in the Src family [3]. Recent research also indicates that it inhibits **MEK1** and downregulates **MAPK signaling**, suggesting potential applications in MAPK-driven cancers [4].

Comparative Analysis with Other BTK Inhibitors

The following table places **Nemtabrutinib** in context with other agents in its class, highlighting its distinctive profile.

Parameter	Ibrutinib (1st Gen)	Acalabrutinib (2nd Gen)	Nemtabrutinib (3rd Gen)
Mode of Binding	Covalent, Irreversible [3]	Covalent, Irreversible [3]	Non-covalent, Reversible [3]

Parameter	Ibrutinib (1st Gen)	Acalabrutinib (2nd Gen)	Nemtabrutinib (3rd Gen)
BTK Binding Site	Cys-481 [3]	Cys-481 [3]	ATP-binding site [3]
Selectivity for BTK	Moderate [3]	High [3]	Moderate (designed multi-kinase activity) [3]
BTK IC ₅₀	0.5 nM [3]	3.0–5.1 nM [3]	0.85 nM [3]
Activity vs. C481-mutant BTK	No [3]	No [3]	Yes [2] [3]
Half-life	4–13 hours [3]	1–2 hours [3]	20–30 hours [3]
Metabolism	Predominantly CYP3A [3]	Predominantly CYP3A [3]	Predominantly CYP3A [3]

Clinical Evidence and Experimental Protocols

Initial clinical data and the design of key trials provide insight into **Nemtabrutinib**'s efficacy and safety profile.

- **Phase 1 Trial (NCT03162536) Design:** This first-in-human study comprised a **dose escalation phase** (Phase 1) using a 3+3 design to determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D), followed by a **dose expansion phase** (Phase 2) with several cohorts for specific hematologic malignancies [5]. The trial enrolled patients with relapsed/refractory B-cell malignancies who had received at least two prior systemic therapies [5].
- **Key Efficacy Findings:** In the Phase 1 trial, **Nemtabrutinib** demonstrated an **objective response rate of 75%** in patients with relapsed/refractory CLL/SLL, with most patients remaining progression-free for at least 16 months [2]. The optimal biological dose was identified as **65 mg once daily** [2].
- **Common Adverse Events:** The safety profile appears manageable. Commonly reported side effects include dysgeusia (taste disturbance), hypertension, peripheral edema, fatigue, constipation, decreased neutrophil count, and diarrhea [2].
- **Critical Drug Interactions:** Concomitant use of **strong CYP3A4 inhibitors** (e.g., clarithromycin, itraconazole) or **inducers** (e.g., rifampin) should be avoided due to the risk of altered **Nemtabrutinib** exposure and potential toxicity or reduced efficacy [2] [5].

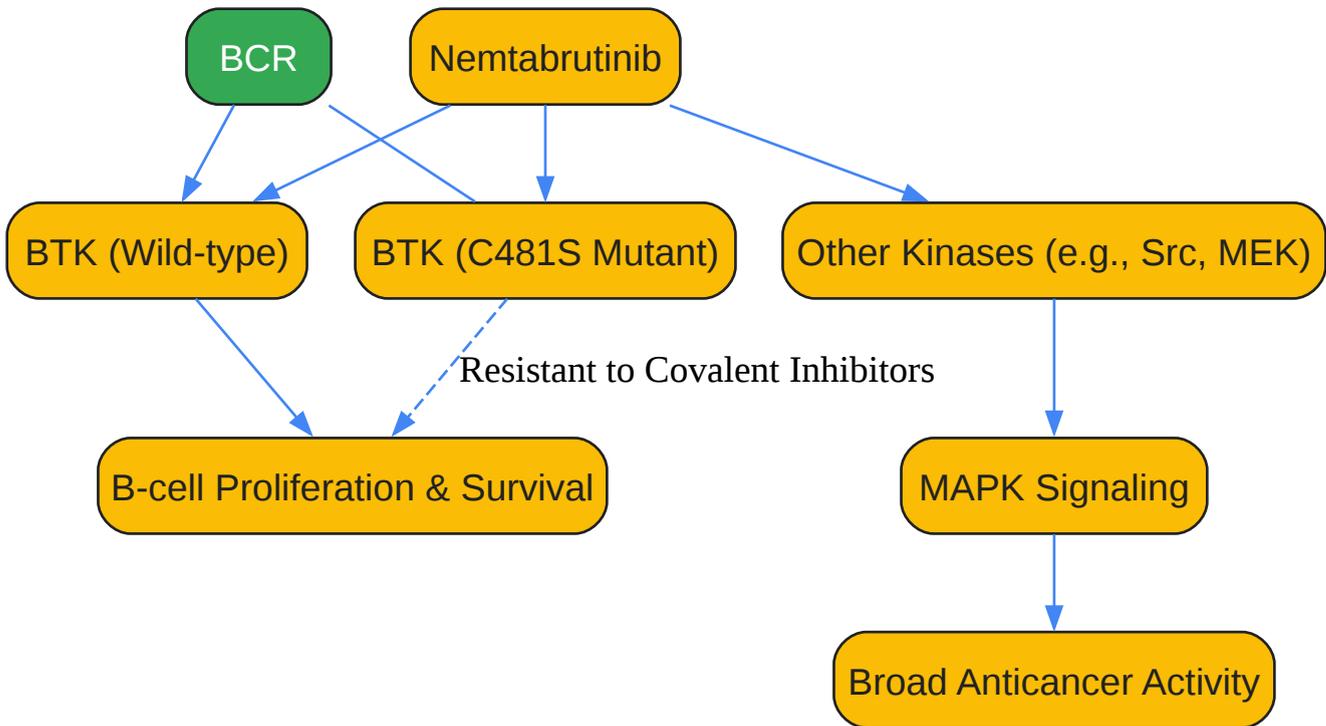
Experimental Methodology for Profiling Studies

For researchers looking to understand the techniques used to characterize **Nemtabrutinib**'s broader kinase activity, the methodology from a key profiling study is outlined below.

- **Cell Viability Assays:** Profiling was performed on a panel of **160 human cancer cell lines**. Cells were seeded in 384-well plates and treated with **Nemtabrutinib** in 9-point dilution series. After a 72-hour incubation, cell viability was assessed by measuring intracellular ATP content using a bioluminescence assay (e.g., ATPlite 1Step). IC_{50} values were calculated by fitting a four-parameter logistic model to the dose-response data [4].
- **Biochemical Kinase Assays:** To identify direct molecular targets, **Nemtabrutinib** was profiled against a panel of **254 wild-type kinases** in mobility shift assays (MSA) at a concentration of 1 $\mu\text{mol/L}$ and an ATP concentration at the $K_{M,\text{bin}}$. For hits of interest, full IC_{50} values were determined using 10-point dilution series. Inhibition of MEK1/2 was further confirmed using enzyme-linked immunosorbent assays (ELISA) [4].
- **Data Integration and Biomarker Identification:** Drug sensitivity profiles from viability assays were compared to those of 135 other kinase inhibitors. Sensitivity was then correlated with cell line omics data (e.g., gene mutation status, gene expression) to identify predictive biomarkers, such as **BRAF mutations** and **high FGFR3 expression** [4].

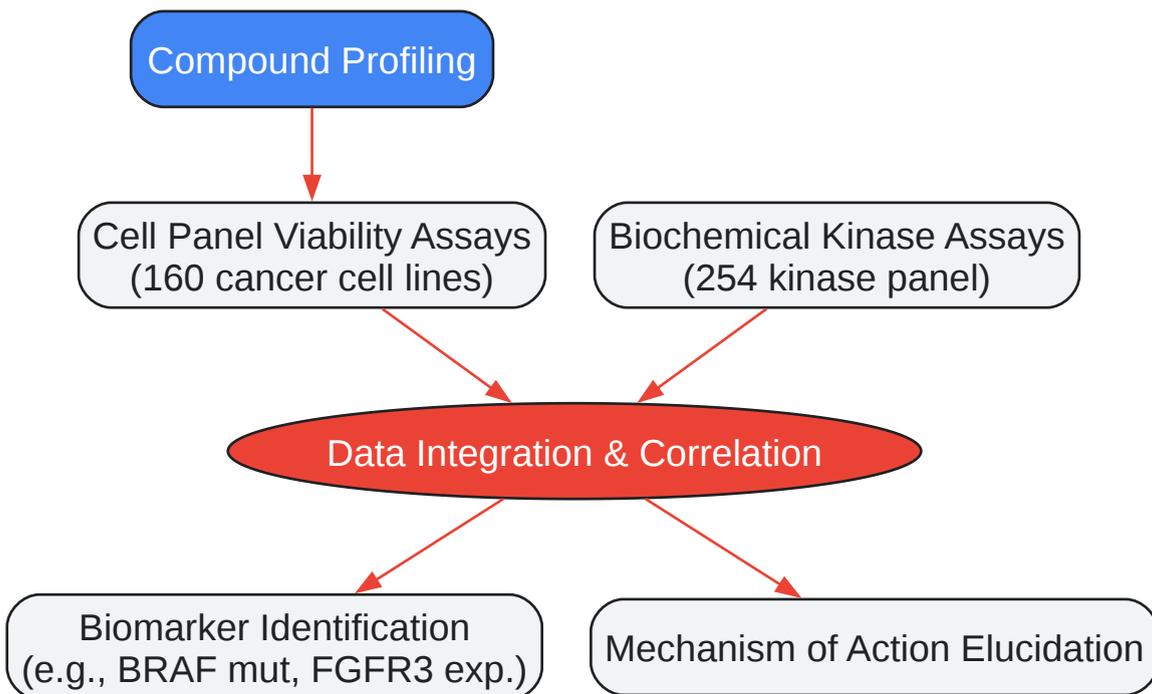
Signaling Pathways and Logical Workflows

The following diagrams illustrate the key signaling pathways involved and the experimental workflow for drug profiling.



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Diagram 1: **Nemtabrutinib**'s mechanism inhibits both wild-type and mutant BTK, plus other kinases affecting MAPK signaling.



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Diagram 2: Experimental workflow for profiling **Nemtabrutinib** using cell viability and biochemical kinase assays.

Research Implications and Future Directions

The unique profile of **Nemtabrutinib** opens several promising research avenues. Its activity against C481-mutant BTK makes it a strong candidate for overcoming resistance to covalent BTK inhibitors, particularly in CLL and other B-cell malignancies [3]. The emerging evidence of its inhibition of the MAPK pathway suggests its potential therapeutic application could be expanded beyond hematologic cancers to include **solid tumors driven by MAPK signaling**, such as those with BRAF mutations [4]. Furthermore, its non-covalent, reversible mechanism offers a distinct pharmacokinetic profile with a long half-life, supporting once-daily dosing and sustained target coverage [3].

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References

1. - Merck - AdisInsight Nemtabrutinib [adisinsight.springer.com]
2. Cracking the Code: Nemtabrutinib's Success Story in ... [isci.info]
3. Bruton Tyrosine Kinase Inhibitors in B-Cell Malignancies [pmc.ncbi.nlm.nih.gov]
4. Combined cellular and biochemical profiling of Bruton's ... [frontiersin.org]
5. A Study of Nemtabrutinib (MK-1026) in Participants With ... [ctv.veeva.com]

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